2-Acetamido-3-(3,4-dihydroxyphenyl)propanoic acid
Overview
Description
2-Acetamido-3-(3,4-dihydroxyphenyl)propanoic acid, also known as N-acetyl-3,4-dihydroxy-L-phenylalanine, is a compound of significant interest in various scientific fields. This compound is an aromatic fatty α-amino acid and plays a crucial role in the biochemistry of vertebrates. It is a direct biochemical precursor of dopamine, an important hormone and neurotransmitter .
Preparation Methods
The synthesis of 2-Acetamido-3-(3,4-dihydroxyphenyl)propanoic acid involves multiple stages. One method starts with the condensation of 3,4-dimethoxybenzaldehyde with benzoylglycine to form azlactone. This is followed by hydrolysis and reduction using Raney alloy in an alkaline medium to yield 3-(3,4-dimethoxyphenyl)-2-(benzoylamino)propanoic acid. The final step involves the removal of protective groups with hydrobromic acid and treatment with aqueous ammonia to produce the target compound . Industrial production methods often involve similar multi-step processes, ensuring high yields and purity.
Chemical Reactions Analysis
2-Acetamido-3-(3,4-dihydroxyphenyl)propanoic acid undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly involving its hydroxyl groups.
Common reagents used in these reactions include hydrobromic acid, Raney alloy, and ascorbic acid. Major products formed include dopaquinone and eumelanin pigments .
Scientific Research Applications
2-Acetamido-3-(3,4-dihydroxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various compounds, including neurotransmitters and pigments.
Biology: The compound is studied for its role in the biosynthesis of dopamine and other catecholamines.
Industry: The compound is used in the production of melanin pigments and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Acetamido-3-(3,4-dihydroxyphenyl)propanoic acid involves its conversion to dopamine through enzymatic hydroxylation. This process is catalyzed by tyrosinase, which converts the compound to dopaquinone, followed by reduction to dopamine. The molecular targets include dopamine receptors and pathways involved in neurotransmission .
Comparison with Similar Compounds
Similar compounds to 2-Acetamido-3-(3,4-dihydroxyphenyl)propanoic acid include:
3-(3,4-Dimethoxyphenyl)propionic acid: This compound has methoxy groups instead of hydroxyl groups, affecting its reactivity and applications.
3-(2,4-Dihydroxyphenyl)propionic acid: This compound has hydroxyl groups at different positions, leading to different chemical properties and uses.
3-(3,4-Dihydroxyphenyl)propionic acid: Known for its antioxidant activity, this compound is structurally similar but lacks the acetamido group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct biochemical properties and applications.
Properties
IUPAC Name |
2-acetamido-3-(3,4-dihydroxyphenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-6(13)12-8(11(16)17)4-7-2-3-9(14)10(15)5-7/h2-3,5,8,14-15H,4H2,1H3,(H,12,13)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCLHVKCJVVHLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC(=C(C=C1)O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40332-26-1 | |
Record name | N-Acetyl-3-hydroxytyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40332-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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